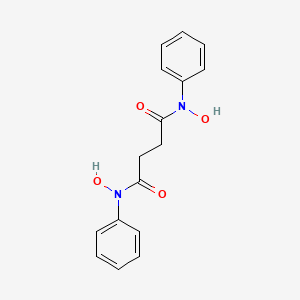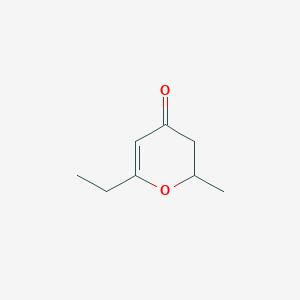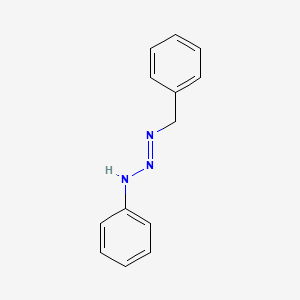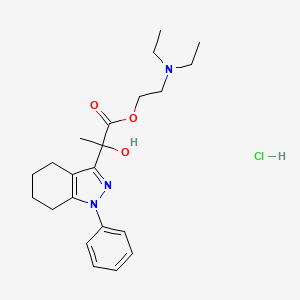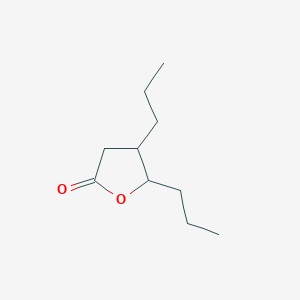![molecular formula C12H14Cl3NO B14719377 3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl chloride CAS No. 21447-59-6](/img/structure/B14719377.png)
3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl chloride is a chemical compound known for its applications in organic synthesis and medicinal chemistry. It is characterized by the presence of a benzoyl chloride group attached to a bis(2-chloroethyl)amino group and a methyl group on the benzene ring. This compound is of interest due to its potential use in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl chloride typically involves the reaction of 3-amino-4-methylbenzoic acid with thionyl chloride to form the corresponding benzoyl chloride. This intermediate is then reacted with bis(2-chloroethyl)amine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms in the bis(2-chloroethyl)amino group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The benzoyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Water or aqueous bases such as sodium hydroxide are used under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Nucleophilic substitution: Substituted amines or thiols.
Hydrolysis: 3-[Bis(2-chloroethyl)amino]-4-methylbenzoic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reagents used.
Scientific Research Applications
3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in the development of anticancer agents and other therapeutic compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl chloride involves the alkylation of nucleophilic sites in biological macromolecules such as DNA and proteins. The bis(2-chloroethyl)amino group forms reactive intermediates that can covalently bind to nucleophilic centers, leading to cross-linking and disruption of normal cellular functions. This mechanism is similar to that of nitrogen mustards, which are known for their cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
- Bis(2-chloroethyl)amine hydrochloride
- Melphalan
- Chlorambucil
- Cyclophosphamide
Uniqueness
3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl chloride is unique due to the presence of both a benzoyl chloride group and a bis(2-chloroethyl)amino group, which allows it to participate in a wider range of chemical reactions compared to similar compounds. Its structure also provides opportunities for the development of novel therapeutic agents with potentially improved efficacy and reduced side effects .
Properties
CAS No. |
21447-59-6 |
|---|---|
Molecular Formula |
C12H14Cl3NO |
Molecular Weight |
294.6 g/mol |
IUPAC Name |
3-[bis(2-chloroethyl)amino]-4-methylbenzoyl chloride |
InChI |
InChI=1S/C12H14Cl3NO/c1-9-2-3-10(12(15)17)8-11(9)16(6-4-13)7-5-14/h2-3,8H,4-7H2,1H3 |
InChI Key |
ORUYBSWKKRFMFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)Cl)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,11-Dimethyl-2-oxo-2lambda~5~-[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14719300.png)

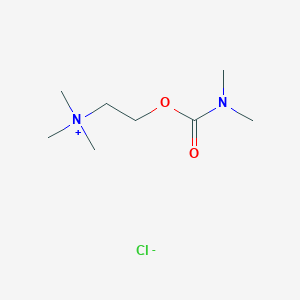


![1-phenylmethoxy-4-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene](/img/structure/B14719341.png)

